(4-Pyridyl)acetone

Overview

Description

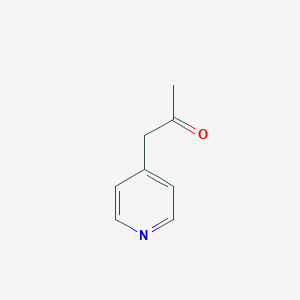

(4-Pyridyl)acetone (CAS No. 6304-16-1), also known as 1-(4-pyridinyl)-2-propanone, is a heterocyclic ketone with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol. It is a light yellow liquid with a melting point of 13°C and a boiling point of 232.5°C . Structurally, it consists of a pyridine ring substituted at the 4-position with an acetonyl group (CH₃CO).

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Pyridyl)acetone involves the reaction of 4-chloropyridine with an alcoholic solution of sodium alkoxide, followed by the dropwise addition of ethyl acetoacetate. The mixture is then subjected to condensation, hydrolysis, and decarboxylation to yield this compound . Another method involves the reaction of 4-methylpyridine with phenyl lithium and ethyl acetate .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: (4-Pyridyl)acetone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine carboxylic acids.

Reduction: It can be reduced to form pyridine alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Pyridine carboxylic acids.

Reduction: Pyridine alcohols.

Substitution: Various substituted pyridines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(4-Pyridyl)acetone serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and other complex organic molecules. The compound can undergo several chemical transformations:

- Oxidation: Converts to pyridine carboxylic acids using agents like potassium permanganate.

- Reduction: Yields pyridine alcohols through reducing agents such as sodium borohydride.

- Substitution Reactions: Engages in nucleophilic substitutions at the pyridine ring.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Pyridine carboxylic acids |

| Reduction | Sodium borohydride | Pyridine alcohols |

| Substitution | Alkyl halides, acyl chlorides | Substituted pyridines |

Biological Applications

Intermediate in Pharmaceutical Synthesis

One of the most notable applications of this compound is its role as an intermediate in the synthesis of Milrinone, a selective phosphodiesterase inhibitor used to treat heart failure. Milrinone enhances cardiac contractility and promotes vasodilation by increasing levels of cyclic adenosine monophosphate (cAMP) in heart muscle cells .

- Mechanism of Action: Milrinone inhibits phosphodiesterase, preventing cAMP breakdown and leading to improved heart function.

Industrial Applications

Production of Fine Chemicals and Agrochemicals

In the industrial sector, this compound is utilized in the production of various fine chemicals and agrochemicals. Its unique structure allows it to act as a precursor for synthesizing products with significant agricultural and pharmaceutical relevance .

Synthesis Studies

A study conducted on the synthesis pathways for this compound revealed several methods with varying yields. For instance:

- Method 1: Reaction of 4-chloropyridine with sodium alkoxide and ethyl acetoacetate yielded low product stability.

- Method 2: A condensation reaction using 4-pyridyl acetonitrile showed improved yields (up to 20%) under optimized conditions .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Reaction with sodium alkoxide | <10 | Low stability |

| Condensation with acetonitrile | 15-20 | Improved yields observed |

Mechanism of Action

The mechanism of action of (4-Pyridyl)acetone is primarily related to its role as an intermediate in the synthesis of milrinone. Milrinone is a phosphodiesterase-3 inhibitor that works by increasing the levels of cyclic adenosine monophosphate (cAMP) in cardiac cells. This leads to enhanced contractility and vasodilation, improving heart function in patients with heart failure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Steric and Electronic Effects in Pyridine Derivatives

Evidence from CoMFA/CoMSIA studies (Molecules, 2010) highlights the importance of the 4-pyridyl substituent in isoniazid (INH) derivatives. Compounds with five-membered rings (e.g., pyrrole, thiophene) or bulky bicyclic systems (e.g., indole, quinoline) showed reduced anti-tubercular activity compared to the 4-pyridyl group in INH. For example:

- Compound 1 (five-membered ring): Lower activity due to insufficient steric bulk and inability to form optimal hydrogen bonds .

- Compounds 9, 18, 23 (bicyclic rings): Excessive steric hindrance with Trp222 residue disrupted hydrogen bonding to Thr196, reducing efficacy .

- Piperidine-substituted analogs (33–35) : Bulkier than 4-pyridyl, leading to steric clashes and the lowest activity .

Key Insight : The planar 4-pyridyl group balances steric and electronic requirements, avoiding clashes with residues (Ala191, Gly192, Trp222) while maintaining hydrogen-bonding interactions critical for biological activity .

2.2. Substituted Pyridyl Ketones

a. 2-Acetyl-4-methylpyridine (CAS 59576-26-0)

- Structure : Methyl group at the 4-position of pyridine and acetyl at the 2-position.

b. 1-Phenyl-2-(pyridin-4-yl)ethanone (CAS 1620-55-9)

- Structure : Phenyl group replaces the methyl in (4-Pyridyl)acetone.

c. 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS 100866-13-5)

- Structure : p-Tolyl group introduces electron-donating methyl, altering electronic properties.

- Use : Likely explored for antimicrobial or anticancer activity due to extended conjugation .

2.3. Metal-Organic Framework (MOF) Ligands

This compound derivatives, such as 2-(4-pyridyl)-terephthalic acid (H₂pta), form MOFs with Zn²⁺/Cd²⁺. These MOFs exhibit luminescent properties for acetone detection . In contrast, piperonyl acetone (a non-pyridyl analog) lacks coordination sites, limiting its utility in MOF synthesis .

Physicochemical Properties

Key Trends :

- The pyridyl group increases boiling point and density compared to acetone due to stronger intermolecular forces (dipole-dipole, hydrogen bonding).

- LogP values indicate this compound is slightly more lipophilic than acetone, enhancing membrane permeability in drug delivery .

Biological Activity

(4-Pyridyl)acetone, a compound featuring a pyridine ring, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring attached to an acetone moiety. Its chemical structure can be represented as follows:

The presence of the pyridine ring is crucial as it influences the compound's biological interactions and activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and related pyridine compounds. The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 3.09 |

| Escherichia coli | 500 |

| Bacillus cereus | < 3.09 |

| Klebsiella pneumoniae | 1.2 |

These results indicate that this compound possesses potent antibacterial properties, particularly against Staphylococcus aureus and Bacillus cereus, which are notable pathogens in clinical settings .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has demonstrated antioxidant properties. The compound's ability to scavenge free radicals is significant for potential therapeutic applications in oxidative stress-related diseases.

DPPH Radical Scavenging Activity

The antioxidant capacity of this compound can be assessed using the DPPH radical scavenging assay. This assay measures the reduction of DPPH, a stable free radical, in the presence of antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75% at 100 µg/mL |

| Standard Antioxidant | 90% at 100 µg/mL |

These findings suggest that this compound exhibits considerable antioxidant activity, making it a candidate for further research in health-related applications .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of pyridine compounds, including this compound. These derivatives often show enhanced biological activities compared to their parent compounds.

- Synthesis of Derivatives : A study synthesized several triazole derivatives incorporating the pyridine moiety and evaluated their antimicrobial and antioxidant activities. The results indicated that compounds with a 4-pyridyl group exhibited remarkable antibacterial and antioxidant activities .

- Therapeutic Potential : Research indicates that pyridine-based compounds can have therapeutic implications in treating infections and oxidative stress-related conditions due to their multifaceted biological activities .

Q & A

Basic Research Questions

Q. How can the crystal structure of (4-Pyridyl)acetone be resolved using phase annealing methods in SHELX-90?

- Methodological Answer : The crystal structure determination of this compound can be optimized using the phase annealing algorithm in SHELX-90, which improves the likelihood of solving large structures at atomic resolution. This method incorporates negative quartet relations and simulated annealing principles to refine phase probabilities. Researchers should first collect high-resolution diffraction data, then apply iterative phase refinement with SHELXS to resolve ambiguities in electron density maps. Validation via the Cambridge Structural Database (CSD) ensures consistency with known structural motifs .

Q. What computational approaches are used to model the electronic interactions of the 4-pyridyl group in enzyme inhibitors?

- Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) is commonly employed to analyze the stabilization energy of the 4-pyridyl group in enzyme active sites. For example, truncated active-site models (e.g., Arg-196, Tyr-18, Asp-219 in nicotinamide phosphoribosyltransferase) can be used to calculate interaction energies. Basis sets like def2-TZVP and hybrid functionals (e.g., B3LYP) are recommended for balancing accuracy and computational cost. Results should be cross-validated with experimental binding assays to confirm trends in activity .

Q. What are the critical steps in synthesizing this compound derivatives via Rh(I)-catalyzed hydroformylation?

- Methodological Answer : Rh(I)-catalyzed hydroformylation of substrates like 1-phenyl-1-(4-pyridyl)ethene involves: (i) Oxidative addition of H₂ to the Rh center (rate-limiting step). (ii) Alkene insertion into the Rh–H bond, governed by regioselectivity (thermodynamic vs. kinetic control). (iii) Reductive elimination to form aldehydes (e.g., 3-Phenyl-3-(4-pyridyl)propanal). Reaction conditions (temperature, pressure, ligand design) must be optimized to favor the desired regioisomer. Computational modeling (B3LYP functional) can predict transition states and guide experimental design .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental activity data for 4-pyridyl vs. 3-pyridyl derivatives be resolved?

- Methodological Answer : When DFT calculations fail to explain experimental activity differences (e.g., 4-pyridyl vs. 3-pyridyl inhibitors), advanced methods like mixed quantum mechanics/molecular mechanics (QM/MM) with enhanced conformational sampling should be applied. For example, free-energy perturbation (FEP) or metadynamics can capture entropic contributions and solvation effects. Additionally, crystallographic data (e.g., from the CSD) should be analyzed to identify structural distortions or non-covalent interactions (e.g., π-stacking) not modeled in truncated active-site studies .

Q. What methodologies are recommended for analyzing the thermodynamic stability of this compound in solvent systems?

- Methodological Answer : The stability of this compound in acetone-water mixtures can be studied using: (i) Critical Property Measurements : Determine critical temperatures (Tc) and pressures (Pc) via high-pressure reactors, referencing Marshall et al.’s methods for acetone-water systems . (ii) Solubility Analysis : Apply regular solution theory to model solubility as a function of solvent composition and temperature. Metastable zone widths (ΔTmax) can be measured using polythermal methods to assess crystallization tendencies .

Q. How do solvent interactions in acetone-water mixtures affect the reactivity of this compound?

- Methodological Answer : Solvent effects on reactivity can be quantified via: (i) Kirkwood-Buff Integrals : To assess preferential solvation of the 4-pyridyl group. (ii) Kinetic Studies : Monitor reaction rates (e.g., nucleophilic additions) under varying acetone-water ratios. (iii) MD Simulations : Use force fields like OPLS-AA to model hydrogen-bonding networks and dielectric effects. Experimental density data (0.1 MPa to high pressure) should be incorporated to validate simulations .

Properties

IUPAC Name |

1-pyridin-4-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRVKOYYFFNXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212325 | |

| Record name | 4-Pyridinylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-16-1 | |

| Record name | 4-Pyridylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6304-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-pyridyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ONM9F2AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.